3,6-Dimethylpyrimidine-2,4(1h,3h)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,6-Dimethylpyrimidine-2,4(1H,3H)-dione, also known as thymine dimer, is a pyrimidine derivative synthesized through various methods, including thermal dimerization of thymine and reaction of malonyl chloride with N,N'-dimethylethylenediamine followed by cyclization. [] Research studies have employed different techniques for its characterization, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [, ]

Biological Activity:

The biological activity of 3,6-dimethylpyrimidine-2,4(1H,3H)-dione has been explored in various contexts. Studies have investigated its potential as an:

- Anticancer agent: Research suggests that the compound may exhibit antitumor activity in certain cancer cell lines. [] However, further research is needed to understand its mechanisms of action and potential therapeutic applications.

- Antimicrobial agent: Studies have reported the compound's potential antimicrobial activity against some bacterial and fungal strains. [] However, more research is necessary to determine its efficacy and safety in clinical settings.

- DNA damage marker: As a thymine dimer, 3,6-dimethylpyrimidine-2,4(1H,3H)-dione can serve as a marker for DNA damage caused by UV radiation or other mutagenic agents. [] This application is valuable in studies investigating DNA repair mechanisms and the consequences of DNA damage.

Applications in Material Science:

Research has explored the potential applications of 3,6-dimethylpyrimidine-2,4(1H,3H)-dione in material science. Studies have investigated its use in:

- Development of functional materials: The compound's self-assembly properties and ability to form hydrogen bonds make it a potential candidate for the development of functional materials with specific properties. []

- Organic electronics: Research suggests that the compound may be useful in organic electronics applications due to its semiconducting properties. [] However, further research is needed to optimize its performance and explore its potential applications in this field.

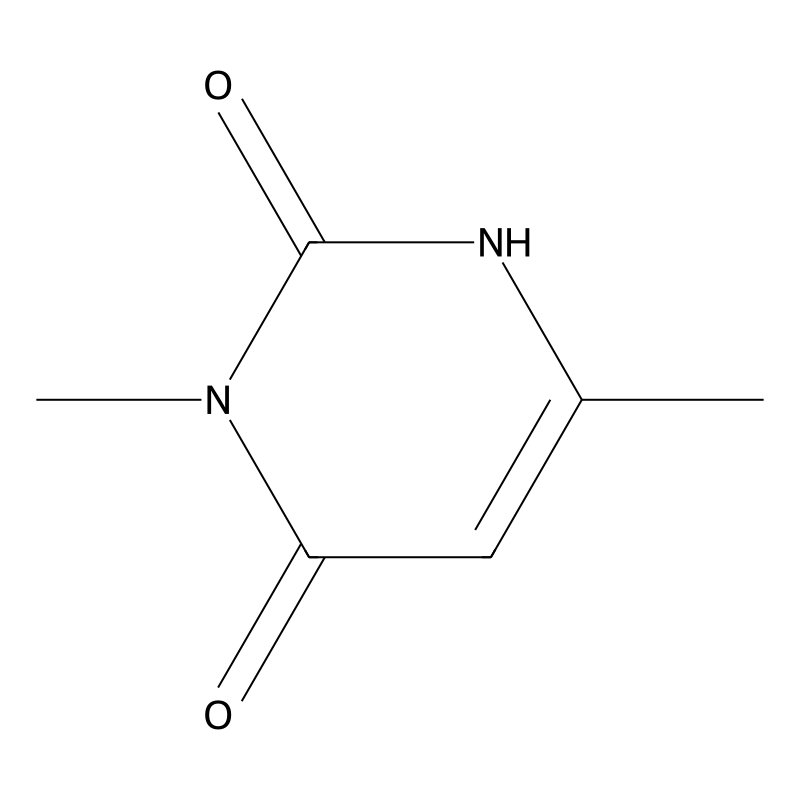

3,6-Dimethylpyrimidine-2,4(1H,3H)-dione, also referred to as 3,6-dimethyluracil, is a pyrimidine derivative characterized by a pyrimidine ring with two methyl groups at positions 3 and 6 and two keto groups at positions 2 and 4. This unique structure makes it structurally similar to nucleobases, which enhances its relevance in biochemical and pharmaceutical research .

3,6-Dimethylpyrimidine-2,4(1h,3h)-dione does not have any inherent biological activity. However, its formation disrupts the essential role of thymine in DNA. The cyclobutane ring distortion introduced by the dimerization process prevents proper hydrogen bonding between thymine and adenine (another nucleobase), hindering DNA replication and potentially leading to cell death or mutations [].

- Oxidation: It can be oxidized to yield various pyrimidine derivatives.

- Reduction: The keto groups can be reduced to hydroxyl groups, forming dihydropyrimidine derivatives.

- Substitution: The methyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.

- Reducing Agents: Sodium borohydride or lithium aluminum hydride are typically employed.

- Nucleophiles for Substitution: Amines or halides can be introduced under basic or acidic conditions.

Research indicates that 3,6-dimethylpyrimidine-2,4(1H,3H)-dione exhibits potential biological activities:

- Antiviral Properties: It has been investigated for its ability to inhibit viral replication.

- Anticancer Activity: Studies suggest it may interfere with cancer cell proliferation through mechanisms involving nucleic acid synthesis inhibition .

- Enzyme Inhibition: The compound can bind to enzyme active sites, affecting their functionality and leading to therapeutic effects.

Several synthetic routes exist for producing 3,6-dimethylpyrimidine-2,4(1H,3H)-dione:

- Cyclization of Ethyl Acetoacetate with Urea:

- Ethyl acetoacetate is reacted with urea in the presence of an acid catalyst (e.g., hydrochloric acid) under heat to promote cyclization.

- Mannich Reaction:

- Multicomponent Synthesis:

3,6-Dimethylpyrimidine-2,4(1H,3H)-dione has diverse applications:

- Pharmaceuticals: It serves as a building block in drug development due to its biological activity.

- Agrochemicals: Used in the formulation of agricultural products.

- Chemical Research: Acts as a precursor in synthesizing more complex heterocyclic compounds .

Several compounds share structural similarities with 3,6-dimethylpyrimidine-2,4(1H,3H)-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyluracil | Methyl group at position 5 | Lacks additional methyl substitutions |

| Barbituric Acid | Two keto groups on the pyrimidine ring | Known for sedative properties |

| 2-Thiouracil | Sulfur atom substitution | Exhibits different biological properties |

| 6-Aminouracil | Amino group at position 6 | Enhanced solubility and biological activity |

These compounds differ mainly in their substituents and resulting biological activities. The unique positioning of methyl groups in 3,6-dimethylpyrimidine-2,4(1H,3H)-dione contributes significantly to its specific interactions within biological systems.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant